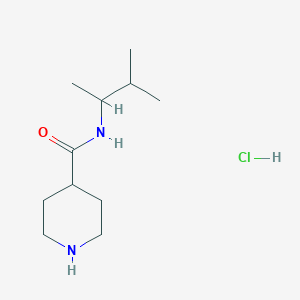

N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride

描述

N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride is a piperidine-derived carboxamide compound featuring a branched aliphatic substituent (3-methylbutan-2-yl) at the amide nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

属性

IUPAC Name |

N-(3-methylbutan-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-8(2)9(3)13-11(14)10-4-6-12-7-5-10;/h8-10,12H,4-7H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKIBJCZGUTHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 3-methylbutan-2-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学研究应用

Medicinal Chemistry

Antagonistic Activity

This compound has been studied for its role as an antagonist at opioid receptors. Research indicates that it can bind to multiple opioid receptor subtypes, including mu, kappa, and delta receptors. The structural modifications of the compound have been shown to influence its binding affinity significantly. For instance, certain analogs exhibit enhanced antagonistic properties, making them potential candidates for the development of new analgesics with fewer side effects compared to traditional opioids .

Case Study: Opioid Receptor Interaction

A study described the synthesis of various derivatives of N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride and their evaluation for binding affinity at opioid receptors. The results indicated that specific modifications could lead to compounds with improved selectivity and potency, thereby suggesting a pathway for developing new therapeutic agents for pain management .

Neuropharmacology

Potential in Treating Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Its application as an acetylcholinesterase inhibitor has been explored, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies have shown promising results regarding its ability to inhibit acetylcholinesterase activity effectively .

Case Study: Acetylcholinesterase Inhibition

In a series of experiments, compounds related to this compound were evaluated for their inhibitory effects on acetylcholinesterase. The most active derivatives demonstrated IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative conditions .

Chemical Probes in Biological Studies

Research Tool for Biological Mechanisms

this compound serves as a useful chemical probe in studies aimed at understanding receptor-ligand interactions and signaling pathways. Its ability to modulate receptor activity allows researchers to dissect complex biological processes and identify new therapeutic targets.

Case Study: Ligand Recognition Studies

Research has utilized this compound to investigate ligand recognition mechanisms at the opioid receptors. By employing various analogs in binding assays, scientists have gained insights into how structural features influence receptor interaction and activation states, thereby informing the design of more effective drugs .

作用机制

The mechanism of action of N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Analogues and Their Key Properties

The following table summarizes structurally related piperidine-4-carboxamide hydrochlorides and their distinguishing features:

Key Differences in Physicochemical and Functional Properties

Lipophilicity vs. Polarity: The target compound’s branched aliphatic chain (3-methylbutan-2-yl) confers higher lipophilicity (predicted logP ~2.5–3.0) compared to polar analogs like N-(3-methoxypropyl) derivatives (logP ~1.5–2.0) . This property may favor blood-brain barrier penetration but reduce aqueous solubility. Aromatic analogs (e.g., chlorohydroxyphenyl, cyanophenyl) exhibit intermediate logP values (~2.0–2.5) but introduce π-π stacking or hydrogen-bonding capabilities for targeted interactions .

Synthetic Accessibility and Cost :

- The discontinued status of the target compound suggests synthetic challenges, such as stereochemical control in the branched alkyl group .

- In contrast, N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride (CAS 1186049-52-4) is commercially available at 95% purity, priced at ~$200–$400/g, indicating more straightforward synthesis .

Biological Activity :

- Aromatic derivatives like N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride are likely optimized for receptor affinity (e.g., serotonin or dopamine receptors) due to halogen and hydroxyl motifs .

- The target compound’s aliphatic chain may prioritize metabolic stability over specific target engagement, making it a candidate for prodrug development .

生物活性

N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a piperidine ring with a carboxamide functional group, which is essential for its biological activity.

Pharmacological Properties

- Kinase Inhibition : Recent studies have shown that compounds similar to this compound exhibit significant inhibition of mitogen-activated protein kinases (MAPKs), particularly the ERK5 pathway. This pathway is crucial for various cellular processes, including proliferation and differentiation .

- Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro assays using cancer cell lines such as MCF7 (breast cancer) demonstrated that derivatives of this compound can inhibit cell viability effectively .

- Metabolic Effects : Some studies suggest that related compounds may induce activating transcription factor 3 (ATF3), which plays a role in metabolic regulation and could potentially alleviate conditions like metabolic syndrome .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- ERK5 Pathway : Inhibition of ERK5 leads to reduced cellular proliferation and altered gene expression profiles associated with tumor growth. The binding affinity and selectivity against other kinases have been characterized, indicating a promising therapeutic index for targeting cancer .

- Cellular Uptake and Metabolism : The pharmacokinetic properties, such as permeability across cell membranes and metabolic stability, are crucial for its efficacy. Compounds with higher membrane permeability tend to exhibit better biological activity in cellular assays .

Case Studies

Several case studies highlight the effectiveness of this compound:

- In Vitro Antitumor Screening : A study conducted on various cancer cell lines revealed that derivatives of this compound significantly reduced cell viability at micromolar concentrations. The most potent derivatives exhibited IC50 values in the range of 50–100 nM .

- Metabolic Syndrome Models : In animal models subjected to high-fat diets, compounds similar to this compound showed improvements in metabolic parameters, including body weight reduction and enhanced lipid profiles .

Table 1: Biological Activity Summary

| Activity Type | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| Antitumor | MCF7 Cell Viability | 50–100 | |

| ERK5 Inhibition | Cellular Assay | 77 ± 4 | |

| Metabolic Regulation | Animal Model | N/A |

Table 2: Pharmacokinetic Parameters

| Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |

|---|---|---|---|---|

| N-(3-methylbutan-2-yl)piperidine derivative | 14 | 0.6 | 80 | 42 |

常见问题

Q. What are the standard synthetic routes for N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves amide bond formation between a piperidine-4-carboxylic acid derivative and an amine-containing substrate. Key methodologies include:

- Coupling Reagents : Use of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for activating carboxylic acids, as demonstrated in the synthesis of analogous piperidine carboxamides (e.g., compound 10 in ).

- Solvent and Temperature : Reactions in dry chloroform under argon at 0°C, followed by gradual warming to room temperature, improve yields by minimizing side reactions (e.g., ).

- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity.

Q. Optimization Strategies :

- Vary stoichiometric ratios of reagents (e.g., 1.1 equivalents of EDC to substrate).

- Test alternative solvents (DMF, THF) for solubility improvements.

- Monitor reaction progress via TLC or LC-MS to identify optimal termination points.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks. For example, piperidine ring protons typically appear as multiplet signals between δ 1.5–3.0 ppm .

- X-ray Crystallography : Resolves absolute configuration and bond angles. Crystallographic data (e.g., unit cell parameters: ) are critical for validating stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Table 1 : Key Analytical Parameters

| Technique | Critical Data Points | Reference |

|---|---|---|

| -NMR | δ 1.5–3.0 (piperidine), δ 6.7–7.2 (aromatic) | |

| X-ray | Space group , | |

| HRMS | [M+H] = Calculated vs. Observed |

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data when this compound is tested across different enzymatic assays?

Contradictory activity data (e.g., varying IC values) may arise from assay-specific conditions:

- Enzyme Source : Differences in recombinant vs. native enzyme preparations (e.g., species-specific isoforms).

- Buffer Composition : Ionic strength, pH, and cofactors (e.g., Mg) can alter binding kinetics .

- Control Experiments : Include reference inhibitors (e.g., otenabant hydrochloride for cannabinoid receptors ) to validate assay reproducibility.

Q. Methodological Recommendations :

- Standardize assay protocols across labs (e.g., ATP concentration in kinase assays).

- Use isothermal titration calorimetry (ITC) to measure binding constants independently of enzymatic activity .

Q. What strategies are recommended for designing multi-target studies to explore the dual kinase/HDAC inhibitory potential of this compound?

The compound’s piperidine-carboxamide scaffold is amenable to dual-target inhibition, as seen in multi-kinase/HDAC inhibitors . Key approaches include:

- Structural Hybridization : Integrate pharmacophores from known kinase (e.g., 4-aminopyrrolidine ) and HDAC inhibitors (e.g., hydroxamate moieties) into the core structure.

- Computational Docking : Use molecular dynamics simulations to predict binding poses at kinase ATP pockets (e.g., VEGFR-2) and HDAC catalytic sites .

- Selectivity Profiling : Screen against panels of >50 kinases and HDAC isoforms to identify off-target effects.

Table 2 : Multi-Target Design Considerations

| Target Class | Key Structural Features | Assay Type |

|---|---|---|

| Kinases | ATP-binding pocket occupancy | Fluorescence polarization |

| HDACs | Zinc-binding group (e.g., hydroxamate) | Fluorogenic substrate |

Q. How can synthetic by-products or stereochemical impurities be minimized during large-scale synthesis?

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers (e.g., (R)- vs. (S)-configurations) .

- By-Product Mitigation : Optimize reaction time and temperature to avoid over-alkylation or hydrolysis. For example, heating at 90°C for >48 hours in DMF may degrade sensitive groups .

Q. What computational tools are recommended for predicting the metabolic stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。